

GC-MS Fragmentation Pattern of 2-Hydroxyethyl Nonanoate: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 2-Hydroxyethyl nonanoate

CAS No.: 31621-91-7

Cat. No.: B8775140

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Introduction to 2-Hydroxyethyl Nonanoate

2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate) is a specialized fatty acid ester utilized in diverse industrial and biomedical applications. Its utility ranges from acting as a high-resilience mold release agent in polymer manufacturing[1] to serving as a synthetic intermediate and potential lead compound targeting Sphingosine kinase 1 (SphK1) in oncological research[2].

Accurate identification of this compound in complex biological or synthetic matrices relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). Because fatty acid esters exhibit highly conserved fragmentation behaviors under standard Electron Ionization (EI), distinguishing **2-hydroxyethyl nonanoate** from structurally similar analogues requires a precise understanding of its unique mass spectral signature, validated by authoritative databases like the NIST Mass Spectrometry Data Center[3] and PubChem[4].

Mechanistic Principles of Fragmentation

When subjected to 70 eV Electron Ionization, **2-hydroxyethyl nonanoate** (MW = 202.29 g/mol) undergoes several predictable unimolecular dissociation pathways. As an analytical scientist,

understanding the causality behind these cleavages is critical for spectral interpretation. The fragmentation is driven by the initial localization of the radical cation on the ester carbonyl oxygen, which subsequently induces specific bond ruptures to form the most thermodynamically stable product ions.

The McLafferty Rearrangement (m/z 104)

The hallmark of ester fragmentation is the McLafferty rearrangement. This process requires a carbonyl group and a hydrogen atom on the γ -carbon of the alkyl chain. The γ -hydrogen is transferred to the radical cation of the carbonyl oxygen via a six-membered cyclic transition state, followed by the homolytic cleavage of the α β carbon-carbon bond (loss of a C₇H₁₄ neutral alkene, 98 Da).

- Causality & Identification: For standard methyl esters, this yields the classic m/z 74 ion. However, because **2-hydroxyethyl nonanoate** possesses a 2-hydroxyethoxy group, the resulting enol radical cation ([CH₂=C(OH)OCH₂CH₂OH]^{·+}) shifts precisely by 30 Da to m/z 104. This is the most critical diagnostic ion for identifying the 2-hydroxyethyl ester moiety.

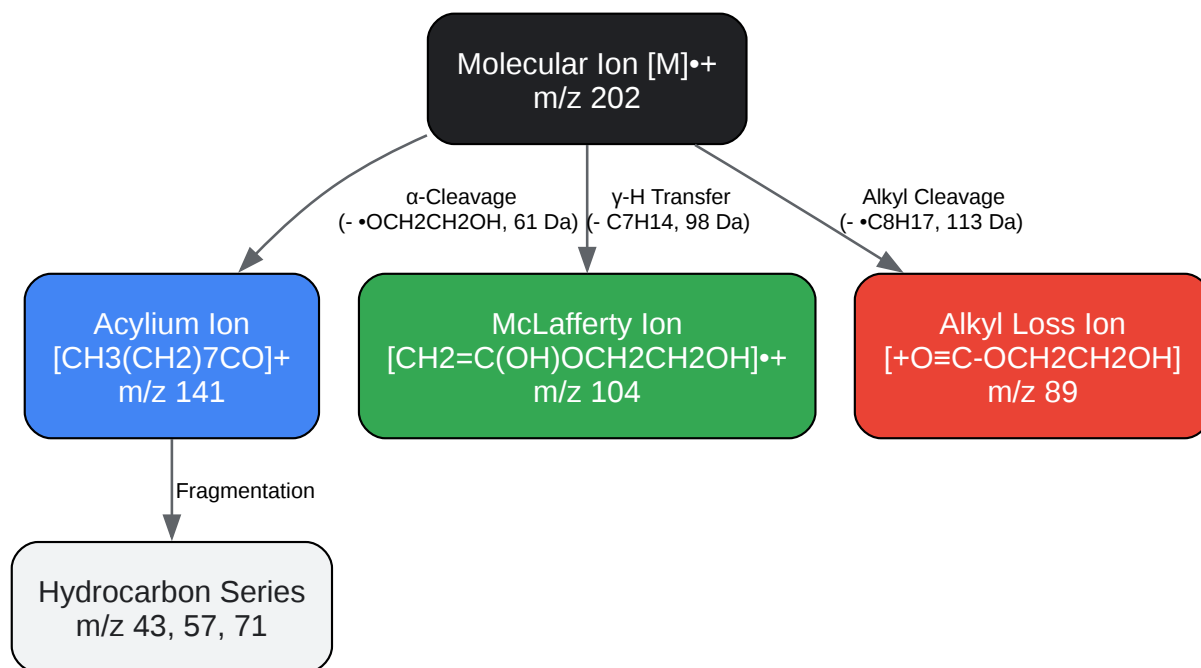
α -Cleavage and the Acylium Ion (m/z 141)

Cleavage of the bond between the carbonyl carbon and the alkoxy oxygen results in the loss of the 2-hydroxyethoxy radical (\cdot OCH₂CH₂OH , 61 Da).

- Causality & Identification: This generates the resonance-stabilized acylium ion ([CH₃(CH₂)₇C=O]⁺) at m/z 141. Because this ion originates entirely from the nonanoate (pelargonate) chain, it is conserved across all nonanoate esters, serving as definitive confirmation of the C₉ fatty acid backbone.

Alkyl Chain Cleavage (m/z 89)

Alternatively, α -cleavage on the alkyl side of the carbonyl results in the loss of the octyl radical (\cdot C₈H₁₇, 113 Da), leaving the oxygen-containing fragment [O=C-OCH₂CH₂OH]⁺ at m/z 89.



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Primary EI-MS fragmentation pathways for **2-Hydroxyethyl nonanoate**.

Comparative GC-MS Analysis

To objectively evaluate the analytical signature of **2-hydroxyethyl nonanoate**, it must be compared against its most common commercial alternatives: Methyl nonanoate and Ethyl nonanoate. The table below summarizes the quantitative mass-to-charge (m/z) ratios used to differentiate these species in a multiplexed sample.

Analytical Feature	2-Hydroxyethyl nonanoate	Methyl nonanoate	Ethyl nonanoate
Molecular Weight	202.29 g/mol	172.26 g/mol	186.29 g/mol
Molecular Ion [M] ⁺	m/z 202 (Weak/Absent)	m/z 172 (Weak)	m/z 186 (Weak)
McLafferty Ion(Diagnostic)	m/z 104	m/z 74	m/z 88
Acylium Ion(Chain identifier)	m/z 141	m/z 141	m/z 141
Alkyl Chain Loss	m/z 89	m/z 59	m/z 73
Hydrocarbon Envelope	m/z 43, 57, 71	m/z 43, 57, 71	m/z 43, 57, 71

Experimental Protocol for GC-MS Analysis

A self-validating analytical protocol requires careful consideration of the free hydroxyl group on **2-hydroxyethyl nonanoate**, which can cause peak tailing and signal degradation on standard non-polar stationary phases.

Step 1: Sample Preparation

- Dilution: Dissolve the neat standard or extracted sample in GC-grade dichloromethane (DCM) to achieve a final concentration of 20 µg/mL.
- Causality: DCM is selected over hexane because the polar hydroxyl group of **2-hydroxyethyl nonanoate** exhibits better solubility in moderately polar halogenated solvents, ensuring a homogenous injection plug without the need for chemical derivatization.

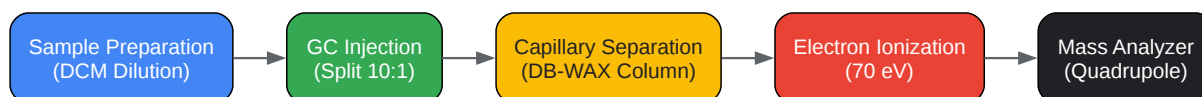
Step 2: Gas Chromatography (GC) Separation

- Column Selection: Install a polar polyethylene glycol (PEG) stationary phase column (e.g., DB-WAX, 30 m × 0.25 mm ID × 0.25 µm film thickness).

- Causality: Non-polar columns (like DB-5MS) often cause severe peak tailing for underivatized alcohols due to hydrogen bonding with active silanol sites on the silica tubing. A WAX column provides complementary polarity, ensuring sharp, symmetrical peaks for accurate mass spectral integration.
- Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80°C (hold for 1 min).
 - Ramp: 15°C/min to 240°C.
 - Final hold: 240°C for 5 min.
- Injection: 1.0 µL volume, Split mode (10:1 ratio) to prevent column overloading, with the inlet temperature set to 250°C.

Step 3: Mass Spectrometry (MS) Detection

- Ionization Source: Electron Ionization (EI) operated at standard 70 eV.
- Causality: 70 eV is the universal standard for EI. Operating exactly at this energy ensures the resulting fragmentation pattern is directly comparable to established libraries like the NIST Standard Reference Database[3].
- Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.
- Acquisition Mode: Full Scan (m/z 35 to 350) to capture both the low-mass hydrocarbon cascade and the high-mass molecular ion.



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GC-MS analytical workflow optimized for underivatized hydroxy-esters.

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Sources

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